4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 112809-25-3
VCID: VC0193497
InChI: InChI=1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14/h1-4,7-8H,6H2
SMILES: C1=CC(=CC=C1CN2C=NC=N2)C#N
Molecular Formula: C10H8N4
Molecular Weight: 184.2 g/mol

4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

CAS No.: 112809-25-3

VCID: VC0193497

Molecular Formula: C10H8N4

Molecular Weight: 184.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - 112809-25-3

Description

4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile is a chemical compound with the molecular formula C10H8N4 . It has a molecular weight of 184.20 g/mol . Synonyms for this compound include Benzonitrile,4-(1H-1,2,4-triazol-1-ylmethyl)- and 4-[1-(1,2,4-Triazolyl)methyl]benzonitrile . It is also known as N0U7 . The compound is considered hazardous, and harmful if swallowed, inhaled or in contact with skin .

This substance is an intermediate used in the manufacture of letrozole, a potent aromatase inhibitor used in the treatment of hormone-dependent breast cancer in post-menopausal women . Aromatase inhibitors like letrozole block the conversion of androgens to estrogens, effectively depriving malignant and non-malignant breast tissues of estrogen . The process for preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile aims to reduce the amount of isomeric impurity, using a process that involves reacting a 4-halomethyl benzonitrile with 1,2,4-triazole in the presence of cesium carbonate and an organic solvent .

Another chemical compound similar to 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile is 4-[1-(4-cyano phenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile, also known as letrozole .

CAS No. 112809-25-3
Product Name 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Molecular Formula C10H8N4
Molecular Weight 184.2 g/mol
IUPAC Name 4-(1,2,4-triazol-1-ylmethyl)benzonitrile
Standard InChI InChI=1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14/h1-4,7-8H,6H2
Standard InChIKey HQLYWHSJALKYOV-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C=NC=N2)C#N
Canonical SMILES C1=CC(=CC=C1CN2C=NC=N2)C#N
Appearance White Solid
Purity > 95%
Synonyms 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile; 1-(4-Cyanobenzyl)-1,2,4-triazole;
PubChem Compound 7537616
Last Modified Aug 15 2023

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